

Formamidine Hydroiodide: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Formamidine Hydroiodide

Cat. No.: B1342929

[Get Quote](#)

An In-Depth Examination of the Core Chemical Properties and Applications of a Key Perovskite Precursor

Abstract

Formamidine Hydroiodide (FAI), also known as formamidinium iodide, has emerged as a cornerstone in the field of materials science, particularly in the development of high-efficiency perovskite solar cells and optoelectronic devices. Its unique chemical and physical properties allow for the tuning of perovskite bandgaps to near-optimal values for solar energy conversion and contribute to enhanced thermal stability compared to earlier generation organic cations. This technical guide provides a comprehensive overview of the fundamental chemical properties of **Formamidine Hydroiodide**, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis and purification, detailed characterization methodologies, and its pivotal role in the fabrication of perovskite materials. Furthermore, this guide will address the critical aspects of FAI's stability and handling, offering insights into its degradation pathways and providing best practices for its use in a research environment.

Introduction: The Rise of Formamidinium in Perovskite Technology

The advent of organic-inorganic lead halide perovskites has marked a revolution in the field of photovoltaics and optoelectronics. Among the various organic cations explored, the

formamidinium cation ($[\text{CH}(\text{NH}_2)_2]^+$) has garnered significant attention. **Formamidine Hydroiodide** (CH_5IN_2) serves as the primary precursor for introducing this cation into the perovskite crystal lattice.^[1]

The significance of FAI lies in its ability to form formamidinium lead iodide (FAPbI_3) perovskites, which exhibit a more ideal bandgap (around 1.48 eV) for single-junction solar cells compared to their methylammonium counterparts.^[1] This narrower bandgap allows for the absorption of a broader range of the solar spectrum, leading to higher potential power conversion efficiencies. Moreover, FAPbI_3 perovskites demonstrate superior thermal stability, a critical factor for the long-term operational viability of perovskite-based devices.^[1]

This guide will provide a detailed exploration of the fundamental chemical properties of FAI, from its molecular structure to its behavior in solution and the solid state. We will also present established protocols for its synthesis, purification, and characterization, equipping researchers with the necessary knowledge to effectively utilize this pivotal compound in their work.

Fundamental Chemical and Physical Properties

A thorough understanding of the intrinsic properties of **Formamidine Hydroiodide** is paramount for its successful application in materials synthesis.

Core Properties

The fundamental properties of FAI are summarized in the table below:

| Property | Value |
|------------------|-------------------------------------------------------------|
| Chemical Formula | CH_5IN_2 |
| Molecular Weight | 171.97 g/mol |
| CAS Number | 879643-71-7 |
| Appearance | White to off-white crystalline solid/powder |
| Melting Point | Approximately 242 °C (with decomposition) ^{[2][3]} |

Solubility

Formamidinium Hydroiodide is a polar salt and exhibits good solubility in polar solvents. While comprehensive quantitative data across a wide range of temperatures is not readily available in a consolidated format, its solubility is well-established in solvents commonly used for perovskite precursor solutions.

| Solvent | Qualitative Solubility |
|-----------------------------|------------------------|
| Water | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Isopropanol | Soluble |

The solubility in these solvents is a critical factor in the solution-based processing of perovskite thin films.

Crystal Structure and Phase Transitions

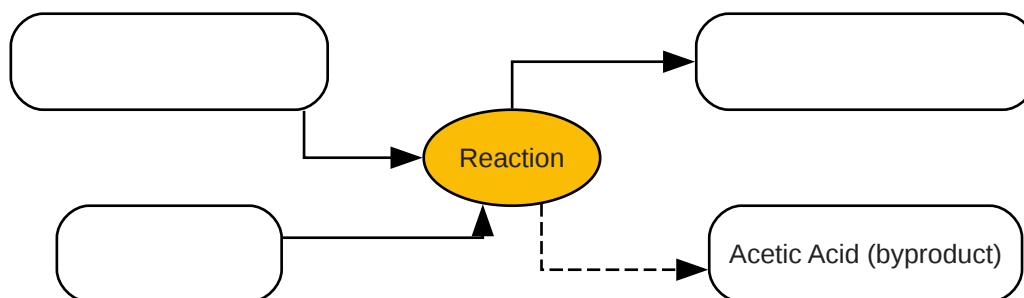
Formamidinium Hydroiodide is a crystalline solid that undergoes solid-solid phase transitions at specific temperatures. X-ray diffraction (XRD) studies have revealed that FAI can exist in different polymorphs, with the crystal structure changing with temperature. Understanding these phase transitions is crucial as the crystalline phase of the precursor can influence the subsequent formation of the perovskite film.

Synthesis and Purification

The purity of **Formamidinium Hydroiodide** is of utmost importance for the fabrication of high-performance perovskite devices, as impurities can act as charge recombination centers and hinder device efficiency and stability.

Synthetic Pathway

A widely adopted method for the synthesis of FAI involves the reaction of formamidineium acetate with hydroiodic acid. This acid-base reaction results in the formation of formamidineium iodide and acetic acid as a byproduct.



[Click to download full resolution via product page](#)

Caption: Synthetic route for **Formamidine Hydroiodide**.

Detailed Experimental Protocol for Synthesis

Materials:

- Formamidinium acetate
- Hydroiodic acid (57 wt% in water)
- Ethanol
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve formamidinium acetate in ethanol.
- Cool the flask in an ice bath while stirring.

- Slowly add a molar excess of hydroiodic acid to the solution.
- Continue stirring the reaction mixture in the ice bath for approximately 2 hours.
- Remove the solvent using a rotary evaporator.
- The resulting crude product can be washed with diethyl ether to remove impurities.

Purification by Recrystallization

To achieve the high purity required for perovskite applications, the synthesized FAI should be purified by recrystallization.

Procedure:

- Dissolve the crude FAI powder in a minimal amount of hot ethanol.
- Once fully dissolved, slowly add diethyl ether until the solution becomes cloudy, indicating the onset of precipitation.
- Allow the solution to cool down slowly to room temperature and then place it in a refrigerator to facilitate complete crystallization.
- Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold diethyl ether.
- Dry the purified **Formamidine Hydroiodide** under vacuum. This process can be repeated multiple times to achieve higher purity.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized **Formamidine Hydroiodide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for confirming the chemical structure of FAI. The spectrum is expected to show a characteristic singlet for the C-H proton of the formamidinium

cation and broad signals for the N-H protons. The absence of a peak around 1.9 ppm confirms the removal of the acetate group from the starting material.

Fourier-Transform Infrared (FTIR) Spectroscopy

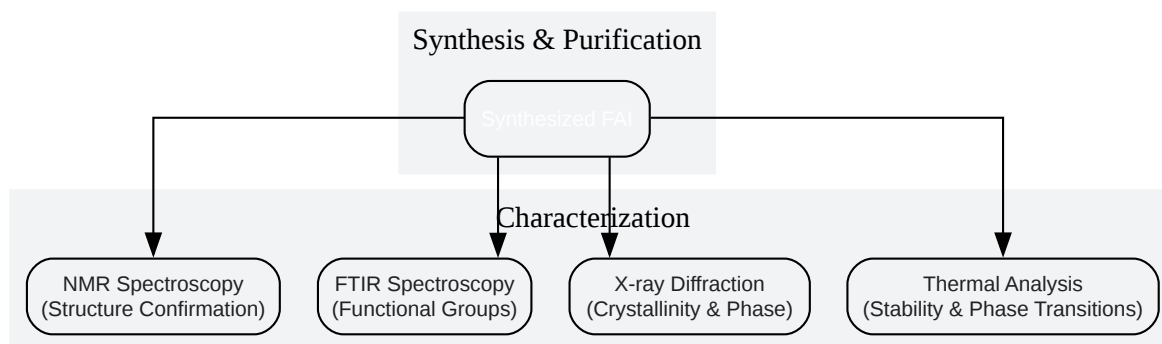
FTIR spectroscopy provides information about the vibrational modes of the chemical bonds present in FAI. The spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibrations and the N=C=N stretching mode of the formamidinium cation.

X-ray Diffraction (XRD)

Powder XRD is essential for confirming the crystalline nature and phase purity of the synthesized FAI. The diffraction pattern will exhibit sharp peaks at specific 2θ angles, which are characteristic of the crystalline structure of FAI. Broadening of the peaks may indicate the presence of amorphous content or small crystallite sizes.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of FAI. TGA measures the change in mass as a function of temperature, revealing the decomposition temperature of the compound. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of phase transitions.



[Click to download full resolution via product page](#)

Caption: Workflow for FAI characterization.

Role in Perovskite Science: Mechanism of Bandgap Tuning

The incorporation of the formamidinium cation into the perovskite lattice has a profound effect on its optoelectronic properties, most notably the bandgap. This tuning is primarily governed by two competing mechanisms:

- **Lattice Contraction:** The size of the A-site cation influences the overall dimensions of the perovskite crystal lattice. A smaller cation can lead to a contraction of the lattice, which can, in some cases, decrease the bandgap.
- **Octahedral Tilting:** The A-site cation also affects the tilting of the corner-sharing PbI_6 octahedra. Increased tilting generally leads to a wider bandgap.

In lead-iodide perovskites, the substitution of a larger cation like formamidinium can lead to a reduction in octahedral tilting compared to smaller cations, which is a contributing factor to the observed decrease in the bandgap.^{[4][5][6]} This ability to precisely tune the bandgap is a key reason for the intense research interest in formamidinium-based perovskites.

Stability and Degradation

Despite the improved thermal stability of formamidinium-based perovskites, **Formamidinium Hydroiodide** itself is susceptible to degradation, particularly in the presence of moisture and oxygen.

Hygroscopicity

FAI is hygroscopic and will readily absorb moisture from the atmosphere. This can lead to the degradation of the compound and adversely affect the quality of the perovskite films fabricated from it. Therefore, it is crucial to store and handle FAI in a dry, inert atmosphere, such as in a glovebox.

Degradation Pathways

Exposure to humidity and light can trigger the degradation of formamidinium-based perovskites. The degradation process can be complex and may involve the dissolution of FAI by water, followed by the oxidation of iodide ions in the presence of oxygen.^[2] This can lead to the formation of undesirable non-perovskite phases and ultimately, a decrease in device performance and stability.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **Formamidine Hydroiodide**.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Handling:** Handle FAI in a well-ventilated area or in a fume hood to avoid inhalation of the powder. Given its hygroscopic nature, handling in an inert atmosphere (glovebox) is highly recommended to maintain its purity and integrity.
- **Storage:** Store **Formamidine Hydroiodide** in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.

Conclusion

Formamidine Hydroiodide is a fundamentally important precursor material that has been instrumental in advancing the field of perovskite solar cells and optoelectronics. Its ability to tune the perovskite bandgap to more optimal wavelengths and enhance thermal stability has led to significant improvements in device performance. A thorough understanding of its chemical properties, synthesis, purification, and handling is essential for researchers aiming to fabricate high-quality perovskite materials and devices. As the field continues to evolve, further research into stabilizing formamidinium-based perovskites and mitigating the degradation of FAI will be crucial for the commercialization of this promising technology.

References

- Chen, Q., et al. (2015). Under pressure: Engineering the band gap of formamidinium lead iodide perovskite nanocrystals. *Journal of the American Chemical Society*, 137(26), 8380-8383.

- Slotcavage, D. J., Karunadasa, H. I., & McGehee, M. D. (2017). Band Gap Tuning via Lattice Contraction and Octahedral Tilting in Perovskite Materials for Photovoltaics. ACS Energy Letters, 2(7), 1545-1552.
- OSTI.GOV. (2017). Band Gap Tuning via Lattice Contraction and Octahedral Tilting in Perovskite Materials for Photovoltaics (Journal Article). Retrieved from [\[Link\]](#)
- SciSpace. (n.d.). Band Gap Tuning via Lattice Contraction and Octahedral Tilting in Perovskite Materials for Photovoltaics. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. analyzing-testing.netzsch.com [\[analyzing-testing.netzsch.com\]](#)
- 2. researchgate.net [\[researchgate.net\]](#)
- 3. Sample Preparation | West Campus Materials Characterization Core [\[ywcmatsci.yale.edu\]](#)
- 4. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [\[pccl.chem.ufl.edu\]](#)
- 5. How Do You Prepare A Sample For Xrd? Achieve Accurate Phase Identification With Proper Technique - Kintek Solution [\[kintek-tech.com\]](#)
- 6. youtube.com [\[youtube.com\]](#)
- To cite this document: BenchChem. [Formamidinium Hydroiodide: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1342929#fundamental-chemical-properties-of-formamidinium-hydroiodide\]](https://www.benchchem.com/product/b1342929#fundamental-chemical-properties-of-formamidinium-hydroiodide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com